molecular formula C10H7F3O B15321306 1-[2-(Trifluoromethyl)phenyl]prop-2-en-1-one CAS No. 89638-22-2

1-[2-(Trifluoromethyl)phenyl]prop-2-en-1-one

Cat. No.: B15321306
CAS No.: 89638-22-2
M. Wt: 200.16 g/mol
InChI Key: OGBPULKUPNKENT-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)phenyl]prop-2-en-1-one is a synthetic chalcone derivative incorporating a trifluoromethyl group. Chalcones are open-chain flavonoids characterized by a bichromophoric system where two aromatic rings are joined by a highly reactive α,β-unsaturated propenone linkage. This structure makes them Michael acceptors and valuable intermediates in organic synthesis . The incorporation of the trifluoromethyl (-CF 3 ) group is a strategic modification in modern medicinal chemistry, as this moiety is known to significantly influence a compound's properties by enhancing its lipophilicity, metabolic stability, and binding interactions with biological targets . The -CF 3 group's strong electron-withdrawing nature and its ability to participate in halogen-bonding interactions can be crucial for a molecule's biological activity . This compound serves as a versatile building block for the development of novel chemical entities, particularly in antibacterial and antifungal research. Fluorinated chalcones, especially those bearing the trifluoromethyl group, have demonstrated remarkable activity against a range of Gram-positive and Gram-negative bacterial and fungal strains . The lipophilicity conferred by the -CF 3 group is believed to aid in membrane penetration, contributing to the antimicrobial efficacy observed in related compounds . The reactive propenone bridge allows for further chemical modifications and cyclizations, enabling researchers to synthesize diverse heterocyclic libraries for high-throughput screening against various biological targets . Beyond its antimicrobial potential, the chalcone core structure is associated with a wide spectrum of biological activities, including anti-cancer and anti-inflammatory effects, making this compound a valuable scaffold for hit-to-lead optimization campaigns in drug discovery . Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

89638-22-2

Molecular Formula

C10H7F3O

Molecular Weight

200.16 g/mol

IUPAC Name

1-[2-(trifluoromethyl)phenyl]prop-2-en-1-one

InChI

InChI=1S/C10H7F3O/c1-2-9(14)7-5-3-4-6-8(7)10(11,12)13/h2-6H,1H2

InChI Key

OGBPULKUPNKENT-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1=CC=CC=C1C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-(Trifluoromethyl)phenyl]prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2-(trifluoromethyl)benzaldehyde with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: Industrial production of 1-[2-(Trifluoromethyl)phenyl]prop-2-en-1-one follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Trifluoromethyl)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, amines.

Scientific Research Applications

1-[2-(Trifluoromethyl)phenyl]prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]prop-2-en-1-one involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Hybrid Structures : Quinazoline-chalcone hybrids (e.g., ) exhibit superior antimalarial activity due to dual targeting mechanisms.
  • Electron-Donating Groups : Substituents like -N(CH₃)₂ () or -OH () modulate electronic properties, affecting reactivity and binding .
Physicochemical Properties
  • Melting Points: Chalcones with polar substituents (e.g., -OH in ) exhibit higher melting points (~141–145°C) compared to nonpolar analogs .
  • Solubility : Hydroxyl and methoxy groups () improve aqueous solubility, whereas trifluoromethyl groups enhance lipid solubility .
Computational and Structural Insights

Density Functional Theory (DFT) studies on analogs (e.g., (E)-3-(4-ethoxyphenyl)-1-(2-CF₃-phenyl)propen-1-one) reveal that the trifluoromethyl group lowers the HOMO-LUMO gap, increasing electrophilicity and reactivity . Molecular docking shows that 2-CF₃ substitution favors interactions with hydrophobic enzyme pockets, as seen in xanthine oxidase inhibition .

Q & A

Q. What are the optimal synthetic routes for 1-[2-(Trifluoromethyl)phenyl]prop-2-en-1-one, and how can purity be ensured?

The compound is commonly synthesized via Claisen-Schmidt condensation , reacting a trifluoromethyl-substituted acetophenone derivative with an appropriate aldehyde under acidic or basic conditions. Key steps include:

  • Reagent selection : Use of catalysts like NaOH or HCl in ethanol to drive the condensation reaction .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product from by-products .
  • Characterization : Confirm structure using 1H^1 \text{H}-NMR (e.g., α,β-unsaturated ketone protons at δ 6.5–8.0 ppm), 13C^{13} \text{C}-NMR, and mass spectrometry (parent ion at m/z 202.18) .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Single-crystal X-ray diffraction (SCXRD) reveals:

  • Space group : Monoclinic P21/cP2_1/c with lattice parameters a=18.835A˚,b=4.7866A˚,c=15.177A˚a = 18.835 \, \text{Å}, b = 4.7866 \, \text{Å}, c = 15.177 \, \text{Å}.
  • Molecular geometry : Planar α,β-unsaturated ketone moiety and dihedral angles between aromatic rings (e.g., 25–35°), influencing conjugation and reactivity .
  • Refinement : SHELXL software refines data, addressing challenges like thermal motion or disorder in trifluoromethyl groups .

Q. What biological activities have been reported for this compound?

Preliminary studies highlight:

  • DNA binding : Intercalation or groove binding demonstrated via UV-Vis titration and fluorescence quenching (e.g., Kb104M1K_b \approx 10^4 \, \text{M}^{-1}) .
  • Antimicrobial potential : Moderate activity against E. coli and S. aureus (MIC ~50–100 µg/mL) in agar diffusion assays .

Advanced Research Questions

Q. How do fluorinated substituents influence the compound’s reactivity and stability?

The trifluoromethyl group enhances:

  • Electron-withdrawing effects : Reduces electron density at the carbonyl, increasing electrophilicity for nucleophilic additions .
  • Metabolic stability : Fluorine’s low polarizability resists oxidative degradation, critical for in vivo studies .
  • Challenges : Hydrophobicity may complicate solubility in aqueous media; use DMSO/water mixtures (≤5% DMSO) for biological assays .

Q. What computational methods are used to predict nonlinear optical (NLO) properties?

  • DFT calculations : B3LYP/6-311++G(d,p) basis set evaluates hyperpolarizability (βtot\beta_{\text{tot}}), showing strong NLO response due to charge transfer between aryl and ketone groups .
  • Molecular docking : Predicts binding modes with enzymes (e.g., urease) by analyzing H-bonding and hydrophobic interactions with active sites .

Q. How can researchers resolve contradictions in solubility or reactivity data?

  • Control experiments : Compare reaction outcomes under inert (N2_2) vs. ambient conditions to rule out moisture/oxygen interference .
  • Alternative solvents : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to optimize yields .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular integrity if unexpected by-products arise .

Q. What strategies elucidate structure-activity relationships (SAR) for derivatives?

  • Substituent variation : Replace the trifluoromethyl group with -Cl, -Br, or -OCH3_3 to assess electronic effects on bioactivity .
  • Pharmacophore mapping : Identify critical moieties (e.g., α,β-unsaturated ketone) for antimicrobial activity using 3D-QSAR models .

Q. What crystallographic challenges arise during refinement, and how are they addressed?

  • Disorder in trifluoromethyl groups : Use SHELXL’s PART and SUMP instructions to model split positions .
  • Twinning : Apply HKLF5 format in SHELXL to refine data from twinned crystals .

Q. How is enzyme inhibition kinetics studied for this compound?

  • Michaelis-Menten assays : Monitor urease activity spectrophotometrically (λ = 630 nm) with varying substrate concentrations.
  • Lineweaver-Burk plots : Determine inhibition type (competitive/uncompetitive) and KiK_i values .

Q. What advanced spectroscopic techniques validate stereochemistry and electronic properties?

  • 2D NMR (COSY, NOESY) : Confirm EE-stereochemistry of the α,β-unsaturated ketone via coupling constants (JH-H1516HzJ_{\text{H-H}} \approx 15–16 \, \text{Hz}) .
  • Time-resolved fluorescence : Probe excited-state dynamics related to charge-transfer transitions .

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